![molecular formula C18H22O2 B12594907 4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
4-[4-(Benzyloxy)butyl]anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Benzyloxy)butyl]anisole is an organic compound that features a benzyl ether and an anisole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)butyl]anisole typically involves the Williamson ether synthesis, which is a well-known method for forming ethers. In this reaction, an alkoxide ion reacts with a primary alkyl halide via an S_N2 mechanism . The preparation of this compound can be achieved by reacting 4-(benzyloxy)butanol with anisole in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Benzyloxy)butyl]anisole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the methoxy group on the anisole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br_2) and sulfuric acid (H_2SO_4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Benzylic oxidation can yield benzaldehyde or benzoic acid.
Reduction: Hydrogenation can produce cyclohexane derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-[4-(Benzyloxy)butyl]anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[4-(Benzyloxy)butyl]anisole involves its interaction with molecular targets through its ether and aromatic functionalities. The compound can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The specific pathways and targets depend on the context of its application, such as drug development or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated Hydroxyanisole (BHA): An antioxidant used in food preservation.
Anisole: A simpler ether with a methoxy group attached to a benzene ring.
Uniqueness
4-[4-(Benzyloxy)butyl]anisole is unique due to its combination of a benzyloxy group and an anisole moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C18H22O2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-methoxy-4-(4-phenylmethoxybutyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-19-18-12-10-16(11-13-18)7-5-6-14-20-15-17-8-3-2-4-9-17/h2-4,8-13H,5-7,14-15H2,1H3 |
Clé InChI |
KVUDEAAYHBYWKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


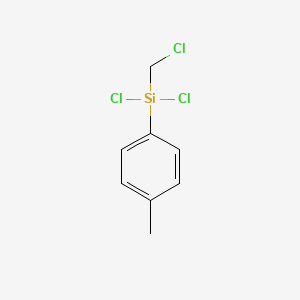
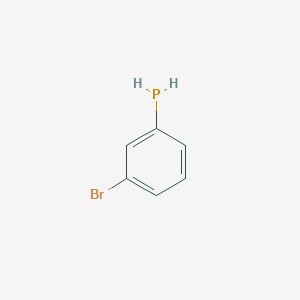
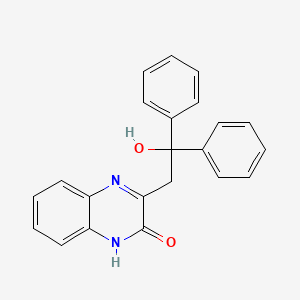
![(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol](/img/structure/B12594868.png)
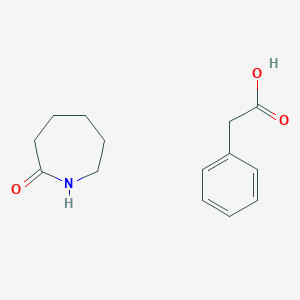
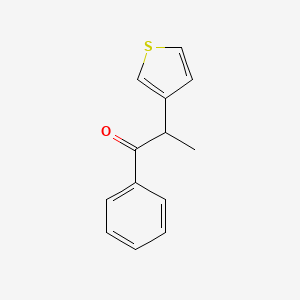
![2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B12594886.png)
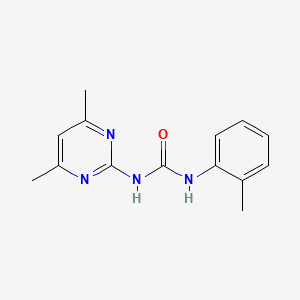
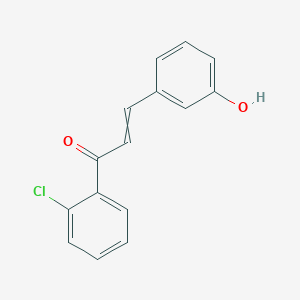

![N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12594908.png)

![3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12594918.png)
![Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]-](/img/structure/B12594923.png)
